molecular formula C6H7N3O3 B12911187 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 6426-90-0

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B12911187
CAS No.: 6426-90-0
M. Wt: 169.14 g/mol
InChI Key: JQIWQYPHWMVYQT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of barbituric acid with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, depending on the reagents and conditions used.

Scientific Research Applications

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to pyrimidine metabolism.

    Industry: It is used in the production of various materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in antimicrobial and antiviral effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: A precursor in the synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide.

    Uracil: Another pyrimidine derivative with similar structural features.

    Thymine: A pyrimidine base found in DNA.

Uniqueness

This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

6426-90-0

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide

InChI

InChI=1S/C6H7N3O3/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12)

InChI Key

JQIWQYPHWMVYQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)N

Origin of Product

United States

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